tert-Butyl (1-(hydroxymethyl)cyclopropyl)carbamate
Overview
Description
tert-Butyl (1-(hydroxymethyl)cyclopropyl)carbamate: is a chemical compound with the molecular formula C9H17NO3 and a molecular weight of 187.24 g/mol . It is commonly used in organic synthesis and has applications in various fields, including chemistry and biology. The compound is known for its stability and reactivity, making it a valuable intermediate in the synthesis of more complex molecules.
Mechanism of Action
Target of Action
It is known that this compound can be converted into spirocyclopropanated analogues of the insecticides thiacloprid and imidacloprid . These insecticides primarily target the nicotinic acetylcholine receptors in the nervous system of insects .
Mode of Action
Its transformation into spirocyclopropanated analogues of thiacloprid and imidacloprid suggests that it may interact with its targets in a similar manner as these insecticides . These insecticides act as agonists at the nicotinic acetylcholine receptors, causing overstimulation and eventual paralysis of the insect’s nervous system .
Biochemical Pathways
Given its transformation into spirocyclopropanated analogues of thiacloprid and imidacloprid, it can be inferred that it may affect the cholinergic pathways in insects, leading to overstimulation and paralysis .
Result of Action
Its transformation into spirocyclopropanated analogues of thiacloprid and imidacloprid suggests that it may cause overstimulation and eventual paralysis of the insect’s nervous system .
Action Environment
It is recommended to store the compound in a dark place, sealed in dry conditions, at room temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Reductive Cyclopropanation: The compound can be synthesized in three steps from N,N-dibenzyl-2-benzyloxyacetamide, starting with its reductive cyclopropanation using the de Meijere variant of the Kulinkovich reaction.
Monohydrolysis and Curtius Degradation: Another method involves the monohydrolysis of commercially available diethyl cyclopropane-1,1-dicarboxylate, followed by Curtius degradation of the carboxylic acid residue and subsequent reduction of the ester moiety.
Industrial Production Methods: Industrial production methods for tert-Butyl (1-(hydroxymethyl)cyclopropyl)carbamate typically involve large-scale synthesis using the aforementioned synthetic routes. The choice of method depends on the desired yield, purity, and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur, especially in the presence of nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles/Electrophiles: Various nucleophiles and electrophiles depending on the desired substitution reaction.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the preparation of spirocyclopropanated analogues of insecticides such as Thiacloprid and Imidacloprid .
Biology:
- Investigated for its potential biological activity and interactions with various biomolecules.
Medicine:
- Explored for its potential use in drug development and pharmaceutical applications.
Industry:
- Utilized in the production of specialty chemicals and advanced materials.
Comparison with Similar Compounds
- tert-Butyl (1-formylcyclopropyl)carbamate
- tert-Butyl 1-(bromomethyl)cyclopropyl carbamate
- 1-(Boc-amino)cyclopropanecarboxylic acid
Uniqueness:
- tert-Butyl (1-(hydroxymethyl)cyclopropyl)carbamate is unique due to its specific structure, which includes a cyclopropyl ring and a hydroxymethyl group. This structure imparts distinct reactivity and stability, making it valuable for specific synthetic applications .
Properties
IUPAC Name |
tert-butyl N-[1-(hydroxymethyl)cyclopropyl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c1-8(2,3)13-7(12)10-9(6-11)4-5-9/h11H,4-6H2,1-3H3,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFMAZNJKNNRONT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90461202 | |
Record name | tert-Butyl [1-(hydroxymethyl)cyclopropyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90461202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
107017-73-2 | |
Record name | tert-Butyl [1-(hydroxymethyl)cyclopropyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90461202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl N-[1-(hydroxymethyl)cyclopropyl]carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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